
Antimalarial agent 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimalarial Agent 12 is a novel compound that has shown significant promise in the treatment of malaria. Malaria is a life-threatening disease caused by Plasmodium parasites, which are transmitted to humans through the bites of infected Anopheles mosquitoes. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antimalarial Agent 12 involves multiple steps, starting with the preparation of quinoline derivatives. One common method includes the Biginelli reaction, which involves the condensation of quinoline-4-carbaldehyde with urea and ethyl acetoacetate under acidic conditions . The reaction is typically carried out at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using crystallization and chromatography techniques to ensure high purity and potency.
Analyse Des Réactions Chimiques
Types of Reactions: Antimalarial Agent 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which retain the antimalarial activity of the parent compound .
Applications De Recherche Scientifique
Antimalarial Agent 12 has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other quinoline-based compounds.
Biology: The compound is used in studies to understand the life cycle of Plasmodium parasites and their interaction with host cells.
Medicine: this compound is being investigated for its potential to treat drug-resistant strains of malaria.
Industry: The compound is used in the development of new antimalarial drugs and formulations.
Mécanisme D'action
Antimalarial Agent 12 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This results in the death of the parasite and the resolution of the infection . Additionally, the compound may interfere with nucleic acid synthesis and protein synthesis in the parasite .
Comparaison Avec Des Composés Similaires
Chloroquine: A widely used antimalarial drug that also targets the heme detoxification pathway.
Artemisinin: A natural product that generates free radicals to damage parasite proteins.
Quinine: An older antimalarial drug with a similar mechanism of action to chloroquine.
Uniqueness: Antimalarial Agent 12 is unique due to its high potency against drug-resistant strains of Plasmodium falciparum. It also has a favorable pharmacokinetic profile, allowing for less frequent dosing compared to other antimalarial drugs .
Propriétés
Formule moléculaire |
C26H18BrClN2O2 |
|---|---|
Poids moléculaire |
505.8 g/mol |
Nom IUPAC |
(5-bromo-1-benzofuran-2-yl)-[(1R)-1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
InChI |
InChI=1S/C26H18BrClN2O2/c27-17-7-10-22-16(13-17)14-23(32-22)26(31)30-12-11-20-19-3-1-2-4-21(19)29-24(20)25(30)15-5-8-18(28)9-6-15/h1-10,13-14,25,29H,11-12H2/t25-/m1/s1 |
Clé InChI |
HZSCLSLYKFCGEO-RUZDIDTESA-N |
SMILES isomérique |
C1CN([C@@H](C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br |
SMILES canonique |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


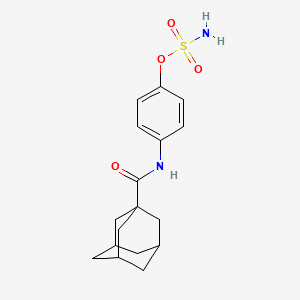

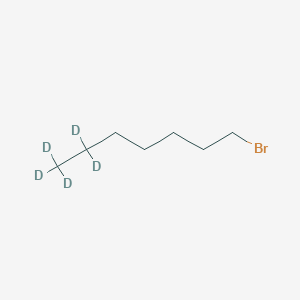

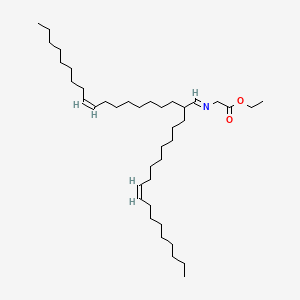
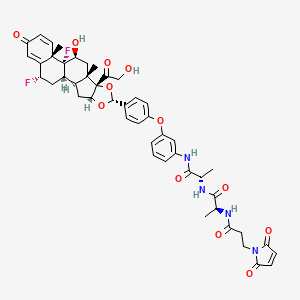
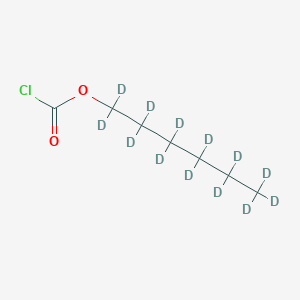

pyrimidine-2,4-dione](/img/structure/B12398814.png)



![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)

